2-Bromopyridine

Catalog No.
S586288
CAS No.
109-04-6
M.F
C5H4BrN
M. Wt
158 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromopyridine

CAS Number

109-04-6

Product Name

2-Bromopyridine

IUPAC Name

2-bromopyridine

Molecular Formula

C5H4BrN

Molecular Weight

158 g/mol

InChI

InChI=1S/C5H4BrN/c6-5-3-1-2-4-7-5/h1-4H

InChI Key

IMRWILPUOVGIMU-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)Br

solubility

0.13 M

Synonyms

2-Bromopyridin; 2-Pyridyl Bromide; NSC 8031; Pyridin-2-yl bromide; o-Bromopyridine; β-Bromopyridine;

Canonical SMILES

C1=CC=NC(=C1)Br

The exact mass of the compound 2-Bromopyridine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8031. It belongs to the ontological category of monobromopyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Bromopyridine is a fundamental heteroaryl halide extensively utilized as a precursor in pharmaceutical, agrochemical, and materials science synthesis. Characterized by a highly reactive carbon-bromine bond at the ortho position to the pyridine nitrogen, it serves as a highly effective substrate for transition-metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr) [1]. As a stable liquid at room temperature with excellent solubility in standard organic solvents, it offers a crucial balance of reactivity, stability, and atom economy, making it a highly practical choice over its chlorinated and iodinated analogs for generating 2-substituted pyridine scaffolds and 2-pyridyllithium intermediates at both laboratory and commercial scales.

Substituting 2-bromopyridine with cheaper 2-chloropyridine or more reactive 2-iodopyridine frequently leads to process failures or inflated downstream costs. The stronger C-Cl bond in 2-chloropyridine resists oxidative addition in standard cross-coupling reactions, often necessitating the procurement of expensive, proprietary phosphine ligands and forcing higher reaction temperatures that degrade sensitive substrates [1]. Furthermore, 2-chloropyridine is incompatible with standard halogen-metal exchange using n-butyllithium, undergoing competing nucleophilic addition to the pyridine ring instead[2]. Conversely, while 2-iodopyridine exhibits high reactivity, it suffers from poor atom economy, higher procurement costs, and pronounced light and thermal sensitivity, which complicates storage and scale-up. Consequently, 2-bromopyridine occupies the practical thermodynamic and economic sweet spot for reproducible manufacturing.

Superior Cross-Coupling Yields Under Mild Conditions vs. 2-Chloropyridine

In comparative studies of room-temperature cross-coupling reactions, 2-bromopyridine demonstrates vastly superior reactivity compared to its chlorinated counterpart. When subjected to purple light-promoted coupling with phenylmagnesium bromide, 2-bromopyridine achieved a 90% product yield, whereas 2-chloropyridine under identical conditions yielded only 42% [1]. This significant performance gap is attributed to the lower bond dissociation energy of the C-Br bond, which facilitates rapid oxidative addition without the need for harsh thermal conditions or highly specialized, expensive ligand systems.

Evidence DimensionProduct yield in room-temperature Grignard cross-coupling
Target Compound Data90% isolated yield
Comparator Or Baseline2-Chloropyridine (42% isolated yield)
Quantified DifferenceMore than double the product yield (48% absolute increase)
ConditionsPurple light-promoted coupling with PhMgBr at room temperature for 24 hours

Allows buyers to achieve near-quantitative yields under mild conditions using standard reagents, reducing overall catalyst and energy costs compared to activating the chlorinated analog.

Exclusive Compatibility with Halogen-Metal Exchange for Lithiation

The synthesis of 2-pyridyllithium is a critical step in pharmaceutical manufacturing, and 2-bromopyridine is strictly required for this transformation. When treated with n-butyllithium at -78 °C, 2-bromopyridine undergoes rapid and clean halogen-metal exchange, generating the lithiated intermediate in high yields (typically >85% as confirmed by titration) [1]. In stark contrast, 2-chloropyridine is generally unreactive toward exchange due to its strong C-Cl bond; instead, the highly nucleophilic n-butyllithium attacks the azomethine linkage of the pyridine ring, leading to irreversible Chichibabin-type alkylation side reactions.

Evidence DimensionPrimary reaction pathway with n-Butyllithium at -78 °C
Target Compound DataRapid halogen-metal exchange to form 2-pyridyllithium (>85% efficiency)
Comparator Or Baseline2-Chloropyridine (Fails exchange; undergoes competing nucleophilic addition)
Quantified DifferenceComplete divergence in reaction mechanism and product viability
ConditionsReaction with n-BuLi in ethereal solvents at -78 °C

Procuring 2-bromopyridine is strictly mandatory for generating 2-pyridyllithium intermediates, as substituting with the cheaper chloro-analog will ruin the synthesis via side reactions.

Atom Economy and Stability Advantages over 2-Iodopyridine

While 2-iodopyridine is highly reactive, it introduces severe penalties in both mass efficiency and handling. 2-Bromopyridine has a molecular weight of 158.00 g/mol, meaning the leaving group constitutes approximately 50% of the mass. 2-Iodopyridine (MW 205.00 g/mol) carries a much heavier leaving group (62% by mass), resulting in a 23% reduction in atom economy per mole of active pyridine transferred . Furthermore, 2-iodopyridine is notoriously light and heat sensitive, requiring specialized storage to prevent degradation, whereas 2-bromopyridine is a stable liquid under standard ambient warehouse conditions.

Evidence DimensionActive scaffold mass fraction (Atom Economy) and shelf stability
Target Compound DataMW 158.00 (50% leaving group mass); stable under standard storage
Comparator Or Baseline2-Iodopyridine: MW 205.00 (62% leaving group mass); requires dark/cold storage
Quantified Difference23% better atom economy per mole and elimination of cold-chain requirements
ConditionsStandard industrial procurement, storage, and stoichiometric calculations

Reduces the mass of chemical waste generated per batch and eliminates the need for specialized cold/dark storage, significantly lowering total commercial manufacturing costs.

Regioselective Activation for Nucleophilic Aromatic Substitution (SNAr)

The position of the halogen on the pyridine ring dictates its suitability for nucleophilic aromatic substitution (SNAr). 2-Bromopyridine is highly activated toward SNAr due to the strong inductive and resonance electron-withdrawing effects of the adjacent nitrogen atom, allowing it to undergo efficient halogen exchange (e.g., conversion to 2-chloropyridine or 2-fluoropyridine via metal-organic framework catalysis) [1]. In contrast, 3-bromopyridine lacks this resonance stabilization at the transition state and remains largely unreactive under identical SNAr conditions, making it an unsuitable procurement substitute for nucleophilic displacement workflows.

Evidence DimensionReactivity toward nucleophilic attack and halogen exchange
Target Compound DataHighly reactive (undergoes SNAr at the ortho position)
Comparator Or Baseline3-Bromopyridine (Unreactive under identical SNAr conditions)
Quantified DifferenceOrthogonal reactivity profile based entirely on leaving group position
ConditionsNucleophilic aromatic substitution / Halex catalysis in polar solvents

Ensures buyers select the correct regioisomer, as only the 2-position benefits from the nitrogen's electron-withdrawing resonance necessary to stabilize the SNAr transition state.

Precursor for 2-Pyridyllithium in Medicinal Chemistry

Directly leveraging its exclusive compatibility with halogen-metal exchange [1], 2-bromopyridine is the mandatory starting material for generating 2-pyridyllithium. This intermediate is widely used in the pharmaceutical industry to install 2-pyridyl pharmacophores onto complex drug scaffolds, a process where substituting with 2-chloropyridine would result in complete synthetic failure due to competing nucleophilic addition.

Standardized Industrial Cross-Coupling (Suzuki/Buchwald-Hartwig)

For scale-up campaigns requiring the formation of biaryl linkages, 2-bromopyridine provides the optimal balance of reactivity and cost[2]. It allows process chemists to achieve high yields using standard, inexpensive palladium or cobalt catalysts under mild conditions, avoiding the expensive proprietary ligands required for 2-chloropyridine and the poor atom economy associated with 2-iodopyridine.

SNAr-Driven Synthesis of 2-Aminopyridines and Fluoropyridines

Due to the strong activation of the 2-position by the adjacent nitrogen, 2-bromopyridine is the preferred substrate for nucleophilic aromatic substitution (SNAr) [3]. It is heavily procured for the synthesis of 2-aminopyridines (common kinase inhibitor motifs) and for catalytic halogen exchange (Halex) to produce specialty 2-fluoropyridines, workflows where the 3-bromo isomer would be completely unreactive.

XLogP3

1.4

Boiling Point

194.8 °C

LogP

1.42 (LogP)

UNII

7Z7MLC4VD8

GHS Hazard Statements

Aggregated GHS information provided by 57 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (15.79%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H310 (91.23%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (98.25%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (98.25%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (94.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.77 mmHg

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

109-04-6

Wikipedia

2-bromopyridine

General Manufacturing Information

Pyridine, 2-bromo-: ACTIVE

Dates

Last modified: 08-15-2023

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